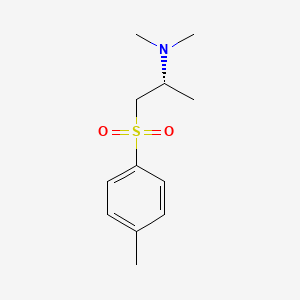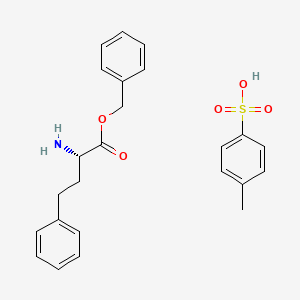
Dipotassium Selenosulfate; Potassium selenosulfate; Potassium selenosulfate (K2SeSO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenosulfuric Acid Dipotassium Salt, Technical Grade, also known as Dipotassium Selenosulfate, is a chemical compound with the molecular formula K₂SeSO₄ and a molecular weight of 237.22 g/mol . This compound is a white crystalline powder that is soluble in water and is commonly used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium selenite with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
K2SeO3+H2SO4→K2SeSO4+H2O
Industrial Production Methods
In industrial settings, the production of Selenosulfuric Acid Dipotassium Salt involves large-scale reactions in reactors where potassium selenite and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the technical grade compound .
Analyse Des Réactions Chimiques
Types of Reactions
Selenosulfuric Acid Dipotassium Salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the selenium or sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenates or sulfates, while reduction reactions may produce selenides or sulfides .
Applications De Recherche Scientifique
Selenosulfuric Acid Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of selenium metabolism and its role in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of selenium deficiency and related disorders.
Industry: It is used in the production of selenium-containing compounds and materials
Mécanisme D'action
The mechanism by which Selenosulfuric Acid Dipotassium Salt exerts its effects involves the interaction of selenium and sulfur atoms with various molecular targets. Selenium is known to play a crucial role in the activity of certain enzymes and proteins, particularly those involved in antioxidant defense and redox regulation. The compound can modulate the activity of these enzymes and proteins, thereby influencing various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Selenosulfate: Similar to Selenosulfuric Acid Dipotassium Salt, Sodium Selenosulfate is used in various chemical and biological applications. It has the molecular formula Na₂SeSO₄.
Selenium Dioxide: This compound is used as an oxidizing agent and in the synthesis of other selenium compounds.
Sodium Selenite: It is commonly used as a dietary supplement and in the study of selenium metabolism.
Uniqueness
Selenosulfuric Acid Dipotassium Salt is unique due to its specific combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. Its solubility in water and stability under various conditions make it a valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
K2O3SSe |
|---|---|
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
potassium;sulfonatoselanylpotassium |
InChI |
InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |
Clé InChI |
TZANCIIMYJNSQI-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)(=O)[Se][K].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


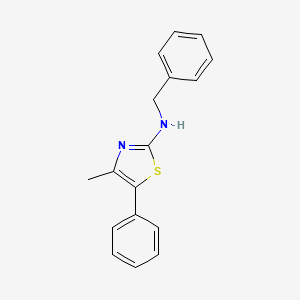

![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)

![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
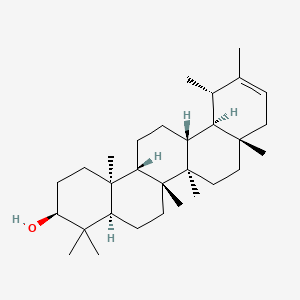

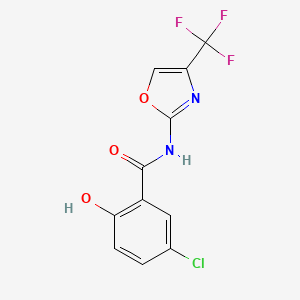
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
